1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
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Description
1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one is a useful research compound. Its molecular formula is C21H15Cl2N3O2S and its molecular weight is 444.33. The purity is usually 95%.
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Biological Activity
1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one (CAS No. 477852-96-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C21H15Cl2N3O2S with a molecular weight of 444.33 g/mol. The compound features a pyridine ring substituted with an oxadiazole moiety and a dichlorophenyl group, which are critical for its biological activity.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Research indicates that compounds with oxadiazole rings often exhibit interactions with the Epidermal Growth Factor Receptor (EGFR) and other oxidoreductases. The inhibition of these targets can lead to significant cellular effects, including anticancer properties.
Target Enzymes
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to reduced cell proliferation in various cancer cell lines.
- Monoamine Oxidase B (MAO-B) : Some derivatives have shown potent inhibition against MAO-B, which is crucial for neuroprotective effects in neurodegenerative diseases.
Anticancer Activity
Several studies have demonstrated the anticancer potential of oxadiazole derivatives similar to this compound. For instance:
- A study reported that derivatives with similar structures exhibited IC50 values in the low nanomolar range against cancer cell lines, indicating strong antiproliferative effects .
Antimicrobial Properties
Research has indicated that compounds containing the oxadiazole moiety possess antimicrobial and antifungal activities. The presence of the dichlorophenyl and methylthio groups enhances these properties by increasing lipophilicity and interaction with microbial membranes.
Neuroprotective Effects
The inhibition of MAO-B by related compounds suggests potential neuroprotective effects. Compounds that inhibit MAO-B can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in treating conditions like Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Substituent | Effect on Activity |
---|---|
Dichlorophenyl Group | Enhances binding affinity to target enzymes |
Methylthio Group | Increases lipophilicity and membrane penetration |
Pyridine Ring | Essential for maintaining structural integrity |
Case Studies
- Anticancer Study : A derivative similar to this compound was tested against A431 cell lines and showed significant cytotoxicity with an IC50 value lower than doxorubicin .
- Neuroprotection : In vivo studies demonstrated that compounds inhibiting MAO-B did not alter MAO-A at therapeutic doses, indicating a selective action that could minimize side effects associated with broader monoamine oxidase inhibition .
Properties
IUPAC Name |
1-benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-17-8-6-15(10-18(17)23)13-29-21-25-24-20(28-21)16-7-9-19(27)26(12-16)11-14-4-2-1-3-5-14/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCDKVZUKSWGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NN=C(O3)SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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